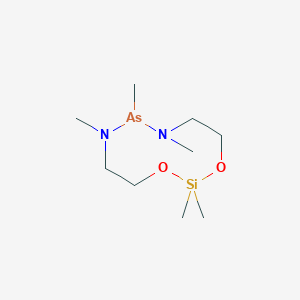![molecular formula C17H23N3O4 B14390528 N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea CAS No. 90120-42-6](/img/structure/B14390528.png)
N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea typically involves the reaction of 1-methylpyrrolidine with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trimethoxyphenyl-containing compounds. Examples include:
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]amine
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]carbamate
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
90120-42-6 |
|---|---|
Fórmula molecular |
C17H23N3O4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
1-(1-methylpyrrolidin-2-ylidene)-3-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea |
InChI |
InChI=1S/C17H23N3O4/c1-20-9-5-6-15(20)19-17(21)18-8-7-12-10-13(22-2)16(24-4)14(11-12)23-3/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,21) |
Clave InChI |
DHLANMVMHNDTBT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=NC(=O)NC=CC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)


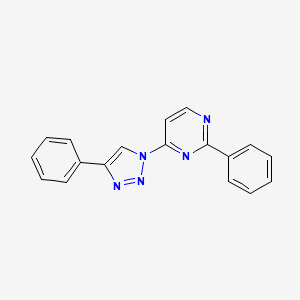

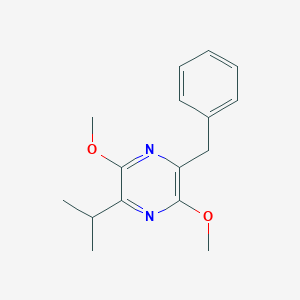
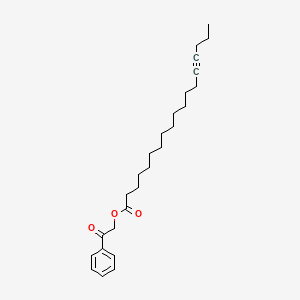
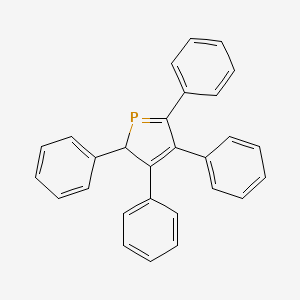
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
